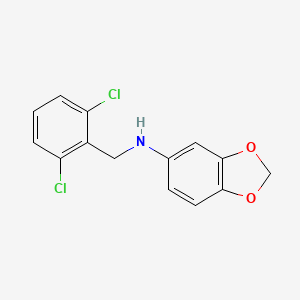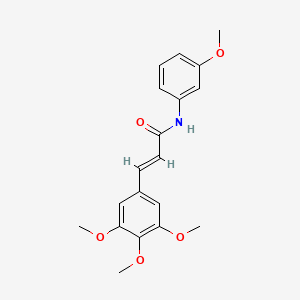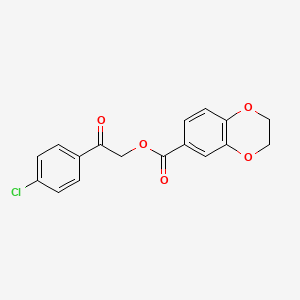![molecular formula C24H24N2O3 B5731897 N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, also known as DPP-OPE, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide works by binding to the active site of PTPs and inhibiting their activity. This leads to an increase in the phosphorylation of proteins involved in cell signaling pathways, which can ultimately result in cell death. Additionally, this compound can generate ROS in cells, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of PTPs, and act as a fluorescent probe for detecting ROS in cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide in lab experiments is its high purity and good yield synthesis method. Additionally, this compound is a relatively small molecule, which makes it easier to work with in experiments. However, one limitation is that this compound can generate ROS in cells, which can potentially lead to oxidative stress and cell damage.
Zukünftige Richtungen
There are several future directions for the study of N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. One direction is to further investigate its potential as a fluorescent probe for detecting ROS in cells. Another direction is to explore its potential as an anticancer agent and to study its mechanism of action in more detail. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential limitations in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in drug discovery and development. Its synthesis method yields a high purity product with good yield, and it has been studied for its ability to inhibit the activity of PTPs, induce apoptosis in cancer cells, and act as a fluorescent probe for detecting ROS in cells. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Synthesemethoden
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide involves the reaction of 2-(2-methoxyphenyl)ethanamine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine-O-sulfonic acid to obtain this compound. This method yields a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been studied for its potential applications as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been investigated for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in various cellular processes such as cell growth and differentiation. In addition, this compound has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-22-15-9-8-14-20(22)16-23(25)26-29-24(27)17-21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21H,16-17H2,1H3,(H2,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVSLZAYFDYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)











![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)